molecular formula C20H33N5O2 B2894427 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione CAS No. 851940-96-0

8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione

Cat. No. B2894427
CAS RN: 851940-96-0
M. Wt: 375.517
InChI Key: FUVFXEPSEJYQLP-UHFFFAOYSA-N
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Description

8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a synthetic compound that belongs to the class of purinergic receptor antagonists. It is commonly referred to as the selective adenosine A2A receptor antagonist due to its ability to selectively block the adenosine A2A receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is based on its ability to selectively block the adenosine A2A receptor. Adenosine A2A receptor is a G protein-coupled receptor that is widely expressed in the brain and other tissues. It plays a key role in regulating various physiological processes, including neurotransmitter release, inflammation, and cell growth. The selective adenosine A2A receptor antagonist blocks the adenosine A2A receptor, which leads to the inhibition of these physiological processes.
Biochemical and Physiological Effects:
The selective adenosine A2A receptor antagonist has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is important for the treatment of Parkinson's disease. It has also been shown to reduce inflammation, which is important for the treatment of various inflammatory diseases. Additionally, it has been shown to inhibit the growth of cancer cells, which is important for the treatment of cancer.

Advantages and Limitations for Lab Experiments

The selective adenosine A2A receptor antagonist has several advantages and limitations for lab experiments. One of the advantages is that it is a selective antagonist, which means that it only blocks the adenosine A2A receptor and not other receptors. This makes it easier to study the specific effects of blocking the adenosine A2A receptor. One of the limitations is that it is a synthetic compound, which means that it may have limited applicability in clinical settings.

Future Directions

There are several future directions for the study of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione. One future direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Another future direction is to study its potential side effects and toxicity in animal models. Additionally, further research is needed to optimize the synthesis process and develop more efficient methods of producing the compound.

Synthesis Methods

The synthesis of 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a complex process that involves several steps. The synthesis starts with the reaction of 7-methylxanthine with pentylamine to produce 7-pentylxanthine. The 7-pentylxanthine is then reacted with 1,3-dimethyl-2-nitrobenzene to produce 1,3-dimethyl-7-pentylxanthine. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione.

Scientific Research Applications

The selective adenosine A2A receptor antagonist has been extensively studied for its potential therapeutic applications in various diseases. Some of the diseases that have been studied include Parkinson's disease, Huntington's disease, and cancer. The compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. It has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells.

properties

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O2/c1-5-7-9-13-25-16(14-24-12-10-8-11-15(24)6-2)21-18-17(25)19(26)23(4)20(27)22(18)3/h15H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVFXEPSEJYQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione

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